![molecular formula C11H14O B14365929 [(1-Methylcyclobutyl)oxy]benzene CAS No. 91876-29-8](/img/structure/B14365929.png)
[(1-Methylcyclobutyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Methylcyclobutyl)oxy]benzene is an organic compound featuring a benzene ring substituted with a (1-methylcyclobutyl)oxy group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclobutyl)oxy]benzene typically involves the reaction of phenol with 1-methylcyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the 1-methylcyclobutyl bromide, displacing the bromide ion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar nucleophilic substitution reaction, but with optimized conditions for higher yield and purity. This may involve the use of phase-transfer catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Methylcyclobutyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes, alkylbenzenes, acylbenzenes
Applications De Recherche Scientifique
[(1-Methylcyclobutyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Methylcyclobutyl)oxy]benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π stacking interactions, while the (1-methylcyclobutyl)oxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Anisole: Benzene with a methoxy group.
Cyclohexylbenzene: Benzene with a cyclohexyl group.
Uniqueness
[(1-Methylcyclobutyl)oxy]benzene is unique due to the presence of the (1-methylcyclobutyl)oxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
91876-29-8 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(1-methylcyclobutyl)oxybenzene |
InChI |
InChI=1S/C11H14O/c1-11(8-5-9-11)12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
OMZDFCBVVIRJFH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
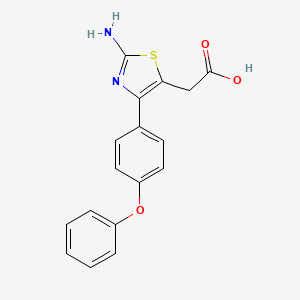
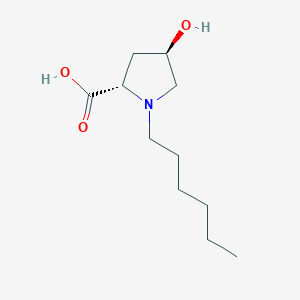
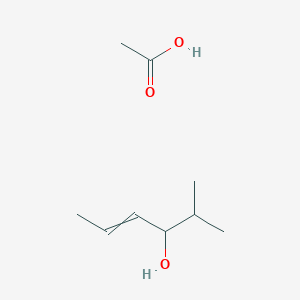
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
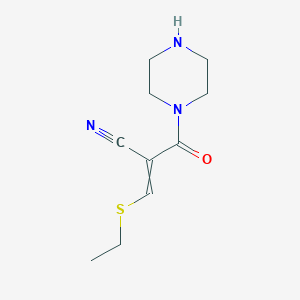


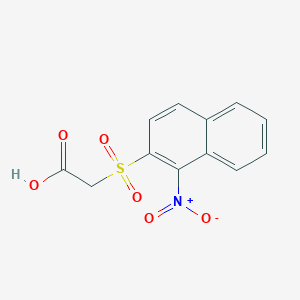

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

